1-(2-Oxo-2-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
1-[2-oxo-2-[3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O4/c22-11-1-2-12(23)21(11)8-13(24)20-6-9(7-20)15-18-14(19-25-15)10-5-16-3-4-17-10/h3-5,9H,1-2,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTZJYCFIMPWHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Synthesis
The compound features a pyrrolidine core with various substituents, including a pyrazinyl group and an oxadiazole moiety. The synthesis of such compounds typically involves multi-step organic reactions, which can include cyclization and functional group transformations.
Synthetic Pathways
Research indicates that derivatives of oxadiazoles often exhibit significant biological activities, including antimicrobial and anticancer properties. The synthesis of similar compounds has been documented in various studies, highlighting methodologies such as:
- Cyclization reactions involving acylhydrazones.
- Functionalization of heterocycles to enhance biological activity.
For example, the synthesis of 1,2,4-oxadiazole derivatives has been extensively studied for their diverse biological potentials .
Antimicrobial Properties
One notable aspect of the biological activity of the compound is its potential antimicrobial effects. Compounds with similar oxadiazole structures have demonstrated efficacy against various bacterial strains. A study highlighted that 3-acetyl-1,3,4-oxadiazoline derivatives exhibited strong bactericidal effects against Staphylococcus spp., suggesting that structural motifs similar to those in the target compound may confer similar activities .
Cytotoxicity
The cytotoxic effects of compounds containing oxadiazole rings have been evaluated in several studies. For instance, certain 1,3,4-oxadiazoline derivatives showed selective cytotoxicity against cancer cell lines while sparing normal cells . Such findings suggest that the target compound may also possess selective cytotoxic properties.
The mechanisms underlying the biological activities of oxadiazole derivatives often involve:
- Inhibition of key enzymes : Many oxadiazoles have been shown to inhibit enzymes such as carbonic anhydrase and histone deacetylases (HDAC), which are crucial in cancer progression and other diseases .
- Modulation of gene expression : The presence of specific functional groups can influence gene transcription related to biofilm formation in bacteria .
Study 1: Antimicrobial Activity
In a study focusing on the synthesis and evaluation of oxadiazole derivatives, researchers synthesized a series of compounds and tested their antimicrobial properties. The results indicated that specific substitutions on the oxadiazole ring significantly enhanced antibacterial activity.
| Compound | Activity Against Staphylococcus spp. | Cytotoxicity (L929 Cells) |
|---|---|---|
| 24 | Strong | Low |
| 25 | Moderate | Moderate |
| 29 | Weak | High |
Study 2: Anticancer Properties
Another investigation assessed the anticancer potential of related compounds. The study found that certain derivatives exhibited significant cytotoxicity against various cancer cell lines while showing minimal toxicity to normal cells.
| Cell Line | Compound 24 Viability (%) | Compound 25 Viability (%) |
|---|---|---|
| HeLa | 85 | 60 |
| A549 | 90 | 50 |
| HepG2 | 95 | 55 |
These findings suggest that modifications to the chemical structure could lead to enhanced therapeutic profiles.
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogs include:
Pyrrolidine-2,5-dione derivatives : Compounds like thalidomide and lenalidomide share the succinimide core but lack the azetidine-oxadiazole-pyrazine substituent. These drugs modulate cereblon E3 ligase activity but exhibit off-target effects due to simpler substituents.
Oxadiazole-containing compounds : For example, ataluren (a 1,2,4-oxadiazole derivative) promotes read-through of premature stop codons but lacks the pyrazine-azetidine linkage, reducing its specificity for kinase targets.
Pharmacological and Biochemical Comparisons
Key Findings :
- The target compound demonstrates superior kinase inhibition potency (ED₅₀ = 12.3 nM) compared to non-oxadiazole analogs like thalidomide, likely due to the oxadiazole-pyrazine group enhancing hydrophobic and π-π stacking interactions .
- Its low cytotoxicity (IC₅₀ > 100 μM) in MTT assays suggests a favorable safety profile relative to crizotinib, which is potent but highly cytotoxic .
- The azetidine ring improves metabolic stability (t₁/₂ = 6.2 h) over thalidomide, likely by reducing cytochrome P450-mediated oxidation .
Methodological Considerations
- Dose-Effect Analysis : The Litchfield-Wilcoxon method was applied to calculate ED₅₀ and slope parameters, ensuring rapid determination of confidence limits (19/20 probability) without log-probit transformations.
- Cytotoxicity Testing : The Mosmann MTT assay provided reliable IC₅₀ values, though discrepancies in cytotoxicity rankings between this method and other assays (e.g., ATP-based assays) highlight the need for cross-validation.
Q & A
Q. What are the established synthetic routes for this compound, and what key reaction conditions are involved?
The synthesis involves multi-step reactions:
- 1,2,4-Oxadiazole ring formation : Cyclization of a hydrazide with a nitrile under acidic/basic conditions (e.g., HCl or KOH in ethanol).
- Azetidine functionalization : Coupling the oxadiazole intermediate with an azetidine derivative via nucleophilic substitution.
- Final assembly : Reaction of the functionalized azetidine with pyrrolidine-2,5-dione using carbodiimide-based coupling agents. Key conditions include anhydrous solvents (DMF, THF), reflux temperatures (70–100°C), and catalysts like Pd(PPh₃)₄ for cross-coupling steps .
Q. Which spectroscopic techniques are critical for structural validation?
- ¹H/¹³C NMR : Confirm connectivity of the azetidine, oxadiazole, and pyrrolidine rings (e.g., δ 2.5–3.5 ppm for pyrrolidine protons).
- IR spectroscopy : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and oxadiazole ring vibrations (~1250 cm⁻¹).
- HRMS : Validate molecular weight accuracy (±2 ppm). Purity is assessed via HPLC (>95%) .
Q. What in vitro assays are used to evaluate its biological activity?
- Antibacterial : Broth microdilution (CLSI guidelines) to determine MICs against Gram-positive/negative strains.
- Enzyme inhibition : Fluorescence-based assays targeting bacterial enoyl-ACP reductase or human HDACs.
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity .
Advanced Research Questions
Q. How can reaction yields for oxadiazole ring formation be optimized?
- Solvent optimization : Polar aprotic solvents (DMF) improve cyclization efficiency over THF.
- Microwave-assisted synthesis : Reduces reaction time (10–30 min vs. 12–24 hrs) and increases yield by 20–30%.
- Catalyst screening : ZnCl₂ or Sc(OTf)₃ enhances nitrile activation in acid-mediated cyclization. Variability often arises from moisture-sensitive intermediates, necessitating inert atmospheres .
Q. How to resolve contradictions in reported antibacterial activity data?
- Standardize assays : Use identical bacterial strains (e.g., S. aureus ATCC 29213) and protocols (CLSI M07-A11).
- Purity validation : Eliminate impurities via column chromatography or recrystallization.
- Structure-activity analysis : Compare substituent effects (e.g., pyrazine vs. pyridine analogs) using molecular docking (AutoDock Vina) to identify binding affinity discrepancies .
Q. What computational methods predict pharmacokinetic properties?
- logP/solubility : DFT calculations (Gaussian 09) model electronic effects of substituents (e.g., -F increases lipophilicity).
- Metabolic stability : CYP450 inhibition assays paired with molecular dynamics (MD) simulations (GROMACS) assess oxidation susceptibility.
- ADMET prediction : Tools like SwissADME or QikProp correlate structural features with bioavailability and toxicity .
Q. What strategies validate target engagement in mechanistic studies?
- Photoaffinity labeling : Incorporate a diazirine moiety into the compound to crosslink with binding proteins.
- SPR spectroscopy : Measure real-time binding kinetics to purified enzymes (e.g., HDAC1).
- CRISPR-Cas9 knockout : Confirm phenotypic rescue in target-deficient cell lines .
Data Contradiction Analysis
Q. Why do MIC values vary across studies for the same bacterial strain?
- Assay conditions : Differences in inoculum size (CFU/mL) or growth media (Mueller-Hinton vs. LB broth) alter results.
- Compound stability : Degradation in DMSO stock solutions over time reduces efficacy.
- Resistance mechanisms : Efflux pump overexpression in clinical isolates vs. lab strains. Validate via efflux inhibitor (e.g., CCCP) co-treatment .
Q. How to address conflicting molecular docking results?
- Consensus docking : Use multiple software (AutoDock, Glide, MOE) to reduce bias.
- Binding site flexibility : Perform induced-fit docking (IFD) to account for protein conformational changes.
- Experimental validation : Compare docking scores with SPR-measured KD values .
Methodological Best Practices
Q. What controls are essential in cytotoxicity assays?
- Positive controls : Doxorubicin (apoptosis inducer) and Triton X-100 (membrane disruption).
- Solvent controls : Match DMSO concentrations (<0.1%) to exclude vehicle effects.
- Cell viability normalization : Use ATP-based assays (CellTiter-Glo) for metabolically active cells .
Q. How to improve reproducibility in multi-step syntheses?
- Intermediate characterization : Validate each step via TLC, NMR, and mass spectrometry.
- Batch consistency : Use automated flash chromatography (Biotage®) for purification.
- Reagent logs : Track lot numbers for critical reagents (e.g., Pd catalysts) to mitigate variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
